molecular formula C27H36N2O5 B14997995 6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B14997995
M. Wt: 468.6 g/mol
InChI Key: JTAFWDPDRLEFDA-UHFFFAOYSA-N
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Description

6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, propyl, diethylamino, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted amines, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, modulating their activity and leading to various physiological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

6-O-methyl 3-O-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H36N2O5/c1-7-14-34-27(32)22-17(5)28-20-15-16(4)21(26(31)33-6)25(30)24(20)23(22)18-10-12-19(13-11-18)29(8-2)9-3/h10-13,16,21,23,28H,7-9,14-15H2,1-6H3

InChI Key

JTAFWDPDRLEFDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(CC)CC)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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